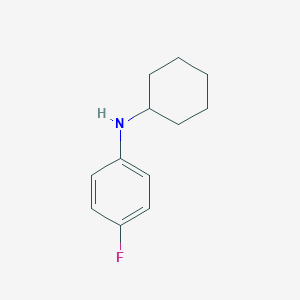

N-cyclohexyl-4-fluoroaniline

Übersicht

Beschreibung

N-cyclohexyl-4-fluoroaniline is a chemical compound with the molecular formula C12H16FN . It has an average mass of 193.260 Da and a monoisotopic mass of 193.126678 Da .

Molecular Structure Analysis

The molecular structure of N-cyclohexyl-4-fluoroaniline consists of 12 carbon atoms, 16 hydrogen atoms, and one nitrogen and fluorine atom each .Chemical Reactions Analysis

While specific chemical reactions involving N-cyclohexyl-4-fluoroaniline are not detailed in the searched resources, anilines in general can undergo a variety of reactions. For instance, they can participate in palladium-catalyzed aminations .Wissenschaftliche Forschungsanwendungen

1. Biomedical Visualization

N-cyclohexyl-4-fluoroaniline derivatives have been used in cyanine-based systems for in vivo fluorescence imaging. These systems provide vital information in biomedical research, playing an essential role in disease assessment in living animals. Cyanine derivatives, including modifications at the cyclohexane site, offer improved optical properties and bio-functionality, making them valuable for in vivo research and potentially reducing the development time and number of animals required in studies (Fei et al., 2021).

2. Development of Fluorophores

Research on heptamethine cyanine dyes, which feature a cyclohexyl framework, has led to the development of dyes like MHI-148. These fluorophores are used in optical imaging techniques and have been modified to increase solubility, fluorescence quantum yield, and photostability. Such modifications improve their suitability for applications in biological imaging and photodynamic therapy (Thavornpradit et al., 2019).

3. Drug Delivery and Imaging

Pentamethine and heptamethine cyanines, including modifications at the cyclohexane site, have been used in drug delivery and imaging. These compounds, due to their reactivity and optical properties, can be utilized in increasingly complex physiological settings, such as near-infrared photocaging for controlled drug release and monitoring tumor uptake (Gorka et al., 2018).

4. Organic Synthesis and Inhibitory Activities

N-cyclohexyl-4-fluoroaniline derivatives have been synthesized and tested for their inhibitory effects on certain enzymes, such as carbonic anhydrase isoenzymes. This indicates potential applications in developing new therapeutic applications and enzyme activators (Çelik & Babagil, 2019).

5. Enhanced Photostability in Fluorophores

Direct or proximal conjugation of compounds like cyclooctatetraene to cyanine fluorophores, which may include cyclohexane modifications, has been demonstrated to enhance photostability. This is significant for applications requiring robust and long-lived fluorescence emission, such as in microscopy and analytical chemistry (Altman et al., 2011).

Safety And Hazards

Zukünftige Richtungen

N-cyclohexyl-4-fluoroaniline holds immense potential for scientific research. With its unique structure and properties, this material finds applications in various fields like pharmaceuticals, polymers, and organic synthesis.

Relevant Papers The paper “Synthesis of anilines” provides a comprehensive overview of the methods used in the synthesis of anilines, which could be relevant to the synthesis of N-cyclohexyl-4-fluoroaniline . Another paper discusses the formation of hydrogen-bonded supramolecular frameworks in 4-fluoroanilinium, which could provide insights into the behavior of N-cyclohexyl-4-fluoroaniline .

Eigenschaften

IUPAC Name |

N-cyclohexyl-4-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h6-9,11,14H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIRWGOMUADRKSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30452558 | |

| Record name | N-cyclohexyl-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-4-fluoroaniline | |

CAS RN |

136684-94-1 | |

| Record name | N-cyclohexyl-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

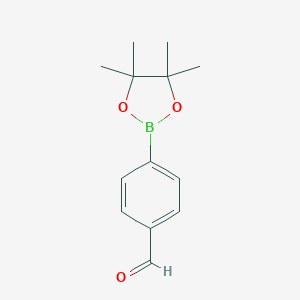

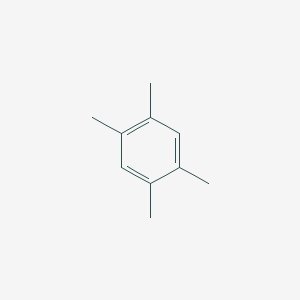

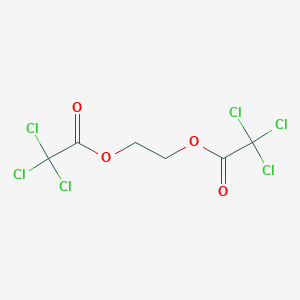

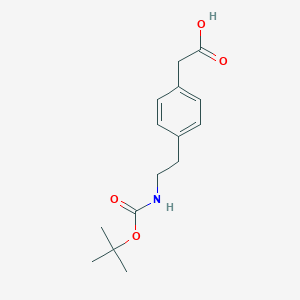

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.